2-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile
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Overview
Description
2-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a complex organic compound featuring a multifaceted structure with several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 5,6,7,8-Tetrahydrocinnoline - This step involves the reduction of cinnoline using a suitable reducing agent.
Step 2: Formation of 3-((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methylpiperidine - This involves an etherification reaction between 3-hydroxymethylpiperidine and 5,6,7,8-Tetrahydrocinnoline.
Step 3: Reaction with 2-chloronicotinonitrile - This final step involves a nucleophilic substitution reaction where 3-((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methylpiperidine reacts with 2-chloronicotinonitrile to produce the target compound.
Industrial Production Methods
Industrial-scale production might employ catalytic processes to enhance yield and efficiency. Continuous flow reactors could be advantageous for maintaining reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidative processes, typically involving the oxidation of the piperidine ring.
Reduction: : Potential reduction reactions may target nitrile groups to yield corresponding amines.
Substitution: : Both aromatic and aliphatic substitution reactions are possible, especially on the piperidinyl and cinnolinyl moieties.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydride donors like sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenation agents for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: : Possible formation of hydroxylated derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Production of halogenated or alkylated analogs.
Scientific Research Applications
2-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is explored for its:
Medicinal Chemistry: : Potential pharmaceutical uses, including receptor binding studies and lead compound development.
Biological Studies: : Examining its interaction with enzymes and proteins.
Material Science: : Utilizing its unique structural features for polymer science or advanced material fabrication.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological targets, which may include protein receptors or enzymes. This interaction likely involves binding via its multiple functional groups, influencing pathways related to signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison: : Similar compounds include other substituted piperidines or cinnolines. The unique tetrahydrocinnoline moiety differentiates it from others by enhancing its binding affinity and stability.
List of Similar Compounds
2-(4-(Piperidin-1-yl)phenyl)nicotinonitrile
3-(4-(((Piperidin-1-yl)methyl)phenyl)oxy)pyridine
Each of these compounds shares structural similarities but varies in functional group placement or core structure, providing unique properties and applications.
Properties
IUPAC Name |
2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-13-17-5-3-9-22-20(17)25-10-7-15(8-11-25)14-26-19-12-16-4-1-2-6-18(16)23-24-19/h3,5,9,12,15H,1-2,4,6-8,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVMCVYWTBOWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=C(C=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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